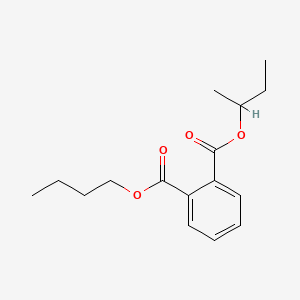

![molecular formula C18H17LiN6O5S2 B569788 lithium;(2R)-N-[(6R,7R)-2-carboxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]-2-hydroxy-2-phenylethanimidate CAS No. 58648-57-0](/img/structure/B569788.png)

lithium;(2R)-N-[(6R,7R)-2-carboxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]-2-hydroxy-2-phenylethanimidate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

lithium;(2R)-N-[(6R,7R)-2-carboxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]-2-hydroxy-2-phenylethanimidate is a beta-lactam antibiotic belonging to the cephalosporin class. It is used to treat various infections caused by susceptible strains of bacteria, including lower respiratory infections, urinary tract infections, skin infections, and bone and joint infections . This compound is a parenterally administered broad-spectrum antibiotic, typically formulated as a formate ester, cefamandole nafate .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: lithium;(2R)-N-[(6R,7R)-2-carboxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]-2-hydroxy-2-phenylethanimidate is synthesized from 7-aminocephalosporanic acid (7-ACA), a core structure in cephalosporin antibiotics The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the stability of the beta-lactam ring .

Industrial Production Methods: Industrial production of cefamandole lithium involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the crystallization of cefamandole from its alkali metal and ammonium salts, followed by purification steps such as filtration and drying .

Analyse Des Réactions Chimiques

Types of Reactions: lithium;(2R)-N-[(6R,7R)-2-carboxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]-2-hydroxy-2-phenylethanimidate undergoes various chemical reactions, including:

Oxidation: The oxidation of the sulfur atom in the thiazolidine ring.

Reduction: Reduction of the beta-lactam ring under specific conditions.

Substitution: Nucleophilic substitution reactions involving the tetrazole moiety.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include oxidized or reduced derivatives of cefamandole, as well as substituted compounds with modified pharmacological properties .

Applications De Recherche Scientifique

lithium;(2R)-N-[(6R,7R)-2-carboxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]-2-hydroxy-2-phenylethanimidate has a wide range of scientific research applications:

Chemistry: Used as a model compound to study beta-lactam stability and reactivity.

Biology: Investigated for its effects on bacterial cell wall synthesis and resistance mechanisms.

Medicine: Employed in clinical studies to evaluate its efficacy against various bacterial infections.

Industry: Utilized in the development of new cephalosporin derivatives with improved pharmacokinetic properties

Mécanisme D'action

lithium;(2R)-N-[(6R,7R)-2-carboxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]-2-hydroxy-2-phenylethanimidate exerts its effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis and death . The molecular targets include PBPs, which are essential for maintaining the integrity of the bacterial cell wall .

Comparaison Avec Des Composés Similaires

- Cephalothin

- Cephaloridine

- Cefazolin

Comparison: lithium;(2R)-N-[(6R,7R)-2-carboxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]-2-hydroxy-2-phenylethanimidate is unique among cephalosporins due to its broad-spectrum activity against both gram-positive and gram-negative bacteria. It is particularly potent against Enterobacter and indole-positive Proteus strains, which are traditionally resistant to other cephalosporins . Compared to cephalothin, cephaloridine, and cefazolin, cefamandole lithium exhibits superior activity against gram-negative bacteria .

Propriétés

IUPAC Name |

lithium;(2R)-N-[(6R,7R)-2-carboxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]-2-hydroxy-2-phenylethanimidate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O5S2.Li/c1-23-18(20-21-22-23)31-8-10-7-30-16-11(15(27)24(16)12(10)17(28)29)19-14(26)13(25)9-5-3-2-4-6-9;/h2-6,11,13,16,25H,7-8H2,1H3,(H,19,26)(H,28,29);/q;+1/p-1/t11-,13-,16-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJXYASGGIMGRO-CFOLLTDRSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)N=C(C(C4=CC=CC=C4)O)[O-])SC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)N=C([C@@H](C4=CC=CC=C4)O)[O-])SC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17LiN6O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How effective is Cefamandole Lithium against Haemophilus influenzae compared to other antibiotics?

A1: Research indicates Cefamandole Lithium exhibits limited in vitro activity against Haemophilus influenzae, including both beta-lactamase and non-beta-lactamase producing strains []. Specifically, it showed significantly lower bactericidal activity against 11 non-beta-lactamase-producing strains, particularly those not belonging to the type B H. influenzae, compared to Moxalactam, Chloramphenicol, and Ampicillin []. The study highlights that Cefamandole Lithium's minimal inhibitory concentration ranged from 2 to greater than or equal to 128 microgram/ml against beta-lactamase-producing strains, indicating lower efficacy compared to Moxalactam and Chloramphenicol in these cases [].

Q2: Can Cefamandole Lithium be detected in milk, and what analytical methods are employed for its detection?

A2: Yes, Cefamandole Lithium can be detected in milk. A highly sensitive method using a type of filtered solid phase extraction (SPE) based on the PRiME hydrophilic lipophilic balance (HLB) has been developed for this purpose []. This method simplifies the traditional HLB extraction process by eliminating the activation and elution steps, resulting in faster and more efficient purification []. For detection and quantification, the extracted samples are analyzed using Ultra-high pressure liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS) []. This combined approach allows for the sensitive detection of Cefamandole Lithium in milk, achieving a limit of detection (LOD) and limit of quantification (LOQ) ranging from 0.02 to 5 μg kg−1 and 0.02 to 10 μg kg−1, respectively [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 7-Chloro-5-oxo-1-tosyl-2,3,4,5,-tetrahydro-1H-benzo[b]azepine-4-carboxylate](/img/structure/B569705.png)